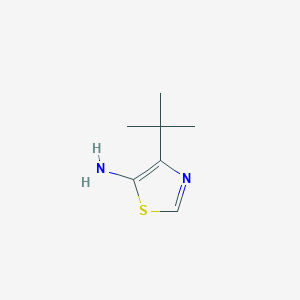
4-Tert-butyl-1,3-thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Tert-butyl-1,3-thiazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as aryl-phenylketones . It is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of “4-Tert-butyl-1,3-thiazol-5-amine” and its derivatives has been documented in various studies. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of a novel series of (E)-N-benzylidene-4-tert-butyl-5-(1,2,4-triazol-1-yl)thiazol-2-amines .Molecular Structure Analysis
The molecular structure of “4-Tert-butyl-1,3-thiazol-5-amine” includes a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur atoms . The compound also contains a tert-butyl group attached to the thiazole ring .Applications De Recherche Scientifique
Antitumor Activity
4-Tert-butyl-1,3-thiazol-5-amine and its derivatives have been extensively studied for their antitumor properties. For instance, a compound synthesized from 4-tert-butyl-1,3-thiazol-5-amine showed significant antitumor activity against the Hela cell line with an IC50 value of 26 μM (Ye et al., 2015). Another study synthesized a related compound which exhibited potent antitumor activities, specifically against Hela and Bel7402 cell lines, with IC50 values of 0.175 μmol/mL and 0.156 μmol/mL, respectively (Hu et al., 2010).
Structural and Vibrational Studies
Theoretical studies using both B3LYP/6-311+G and HF/6-311+G methods have been carried out on 4-tert-butyl-1,3-thiazol-5-amine. These studies focused on its geometrical parameters and vibrational spectra, demonstrating an excellent correlation between experimental and calculated vibrations (Kumar et al., 2017).
Chiral Symmetry Breaking and Helical Assemblies
Research on the hydrobromide and nitrate of 4-(tert-butyl)-5-(4-chlorobenzyl)thiazol-2-amine revealed interesting chiral symmetry breaking in the solid-state. This study showed that each molecule in the crystal is connected by continuous hydrogen bonds, forming either left- or right-handed helical assemblies (Hu & Cao, 2011).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, which can be derived from compounds like 4-tert-butyl-1,3-thiazol-5-amine, serve as versatile intermediates in the asymmetric synthesis of amines. This approach is particularly effective for producing a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman et al., 2002).
Excited-State Intramolecular Proton Transfer (ESIPT) System
A new thiazolo[5,4-d]thiazole ESIPT system incorporating 4-tert-butyl-1,3-thiazol-5-amine was designed and synthesized for application in white organic light emitting diodes (WOLEDs). This research explored the versatility of the ESIPT mechanism in controlling emission from blue to yellow, leading to white-light luminescence (Zhang et al., 2016).
Mécanisme D'action
While the specific mechanism of action for “4-Tert-butyl-1,3-thiazol-5-amine” is not mentioned in the search results, some thiazole derivatives have shown potent inhibitory activity against various human cancer cell lines . For example, one study found that a compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Orientations Futures
Thiazole derivatives, including “4-Tert-butyl-1,3-thiazol-5-amine”, have shown promise in various fields, particularly in medicinal chemistry and drug discovery research . Future research could focus on further structural modification of thiazole-based compounds to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Propriétés
IUPAC Name |
4-tert-butyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-7(2,3)5-6(8)10-4-9-5/h4H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBPZPWNOQYQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)
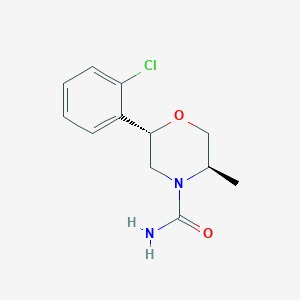
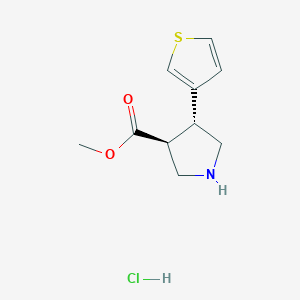
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2403370.png)
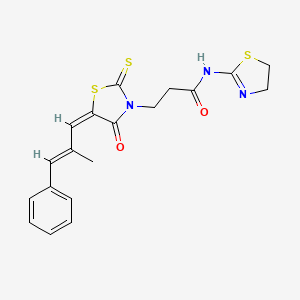
![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2403373.png)
![Methyl 3-({2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2403374.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide](/img/structure/B2403375.png)
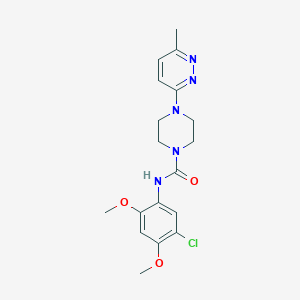
![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)
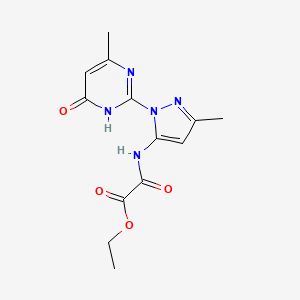
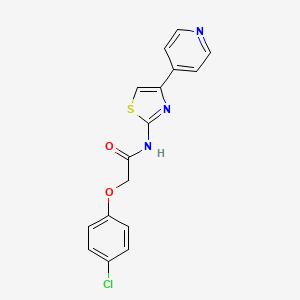
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)